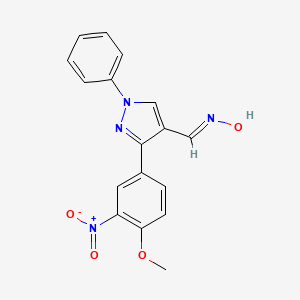

![molecular formula C13H14N2O3S2 B5587538 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is of significant interest in the field of organic chemistry due to its unique structure and potential applications. Its synthesis and properties are explored through various methodologies, offering insights into its chemical behavior and applications in different fields.

Synthesis Analysis

The synthesis of related thiophene sulfonyl derivatives involves multi-step reactions starting from different precursors. For example, Stephens et al. (1999) describe the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which could be related to the synthesis of the target compound by varying the aryl group to a 3,4-dimethylphenyl group (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The crystal structure of similar compounds has been studied, providing insight into the molecular arrangement and interactions. The research by Ghorab et al. (2017) on the crystal structures of sulfonamide derivatives showcases the importance of X-ray crystallography in understanding the molecular structure of thiophene sulfonyl compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).

Chemical Reactions and Properties

Cremlyn et al. (1981) explored the reactions of thiophene sulfonyl derivatives, providing a foundation for understanding the reactivity of such compounds. Their research highlights the versatility of thiophene sulfonyl chlorides in synthesizing a range of derivatives through reactions with amines, hydrazine, and sodium azide (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Physical Properties Analysis

The synthesis and characterization of dimethyl 2,2'-bithiophenedicarboxylates by Pomerantz et al. (2002) provide insight into the physical properties of thiophene derivatives. Their research highlights how structural modifications can influence the planarity and coplanarity of thiophene rings, affecting their physical properties (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Properties Analysis

The study of sulfonamide-derived compounds by Chohan and Shad (2011) contributes to understanding the chemical properties of sulfonamide-thiophene derivatives. Their research on the synthesis, characterization, and biological evaluation of these compounds reveals the influence of the sulfonamide group on the overall chemical behavior (Chohan & Shad, 2011).

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involve its synthesis and structural characterization. For instance, studies have explored the synthesis and solid-state structures of various thiophene derivatives, revealing insights into their planar conformations and electrostatic stabilization mechanisms. Such research is foundational in understanding the molecular properties and potential applications of thiophene-based compounds (Pomerantz, Amarasekara, & Dias, 2002).

Reactions with Thiophene Sulfonyl Derivatives

Research into the reactions of thiophene sulfonyl derivatives, such as those involving thiophene-2-sulfonyl chloride and its reactions with various amines, provides insights into the chemical versatility and reactivity of thiophene-based compounds. This body of work contributes to a deeper understanding of the potential modifications and functionalizations of thiophene sulfonamides, which could extend to derivatives like 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Polyamide Synthesis

Further applications include the synthesis of new polyamides using thiophene-based diamines, demonstrating the incorporation of thiophene units into polymer backbones. This research highlights the potential of thiophene-based compounds in the development of new polymeric materials with desirable properties such as solubility, thermal stability, and mechanical strength (Liaw, Liaw, & Yang, 1999).

Molecular Docking and Theoretical Studies

Thiophene derivatives are also subjects of molecular docking and density functional theory (DFT) studies, which provide computational insights into their potential interactions with biological targets. These studies can inform the development of thiophene-based compounds as bioactive agents or functional materials (Fahim & Shalaby, 2019).

properties

IUPAC Name |

4-[(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S2/c1-8-3-4-10(5-9(8)2)15-20(17,18)11-6-12(13(14)16)19-7-11/h3-7,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYKQWUSPGYPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3,4-Dimethylphenyl)sulfamoyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

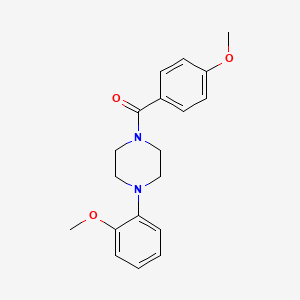

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

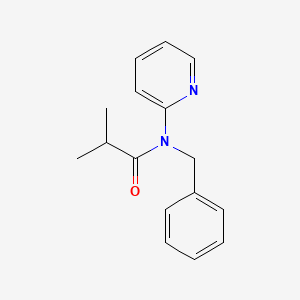

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

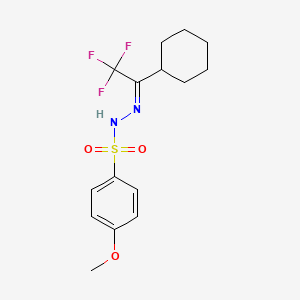

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)